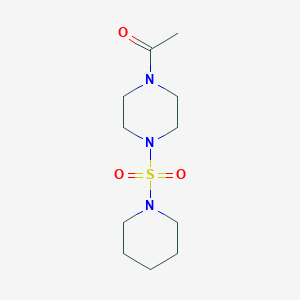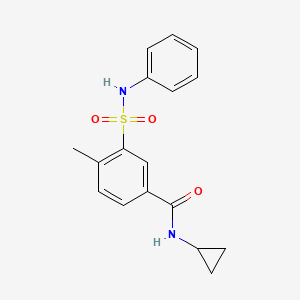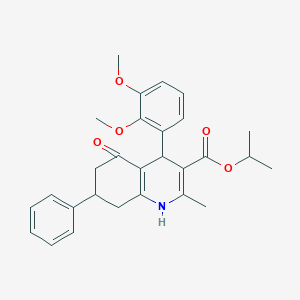![molecular formula C18H20N2O5 B4949300 4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine](/img/structure/B4949300.png)
4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is commonly referred to as NPEM and is a member of the morpholine family. NPEM has been found to possess several unique properties that make it an excellent candidate for use in various scientific studies.
Wirkmechanismus
The mechanism of action of NPEM is not yet fully understood. However, studies have shown that NPEM interacts with certain proteins and enzymes in the body, leading to its various biological effects. Specifically, NPEM has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
NPEM has several biochemical and physiological effects on the body. As mentioned earlier, NPEM has been found to possess anti-cancer and anti-inflammatory properties. Additionally, studies have also shown that NPEM can reduce oxidative stress in the body, which is a common cause of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NPEM in lab experiments is its unique properties, which make it an excellent candidate for use in various scientific studies. Additionally, NPEM is relatively easy to synthesize and can be purified using various techniques. However, one of the limitations of using NPEM is its potential toxicity, which requires careful handling in the laboratory.
Zukünftige Richtungen
There are several potential future directions for the study of NPEM. One of the most significant areas of research is the development of NPEM-based drugs for the treatment of cancer and other inflammatory conditions. Additionally, further studies are needed to fully understand the mechanism of action of NPEM and its various effects on the body. Finally, more research is needed to determine the safety and toxicity of NPEM, which will be critical in determining its potential applications in medicine.
Conclusion
In conclusion, 4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine is a chemical compound that has several potential applications in scientific research. Its unique properties make it an excellent candidate for use in various studies, particularly in the areas of cancer research and inflammation. While there are still several areas of research that need to be explored, the potential applications of NPEM in medicine are promising.
Synthesemethoden
The synthesis of NPEM involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis include 4-nitrophenol, 2-phenoxyethanol, and morpholine. The reaction is catalyzed by an acid, and the resulting product is purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
NPEM has been found to have several potential applications in scientific research. One of the most significant applications is in the field of cancer research. Studies have shown that NPEM has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, NPEM has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory conditions.
Eigenschaften
IUPAC Name |
4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c21-20(22)17-7-6-15(19-8-10-23-11-9-19)14-18(17)25-13-12-24-16-4-2-1-3-5-16/h1-7,14H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMPLEZBMMXDOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])OCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4949220.png)



![1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate](/img/structure/B4949260.png)
![ethyl 4-{3-[(4-chlorobenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4949267.png)


![3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B4949292.png)
![1,2-dichloro-3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene](/img/structure/B4949294.png)
![N,N'-[(4-chlorophenyl)methylene]bisacrylamide](/img/structure/B4949296.png)

![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)methanamine](/img/structure/B4949318.png)
